

2,5-Dimethylthiophenol: A Technical Guide to Potential Hazards and Toxicity

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Compound of Interest

Compound Name: *2,5-Dimethylbenzenethiol*

Cat. No.: *B1294982*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work involving 2,5-Dimethylthiophenol should be conducted in a controlled environment by trained personnel, adhering to all institutional and regulatory safety protocols.

Introduction

2,5-Dimethylthiophenol (CAS No. 4001-61-0), also known as **2,5-dimethylbenzenethiol**, is an organosulfur compound with applications in chemical synthesis.^{[1][2]} As with many reactive sulfur-containing molecules, a thorough understanding of its potential hazards and toxicity is crucial for safe handling and for predicting its biological effects in various research and development contexts. This guide provides an in-depth overview of the known hazards and toxicological profile of 2,5-Dimethylthiophenol, based on available data. It also outlines standard experimental protocols for assessing the toxicity of such compounds and discusses potential mechanisms of action based on related chemical structures.

Physicochemical and Hazard Information

A summary of the key physicochemical properties and hazard classifications for 2,5-Dimethylthiophenol is provided below. This information is compiled from various safety data sheets and chemical databases.

Table 1: Physicochemical Properties of 2,5-Dimethylthiophenol

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ S	[3]
Molecular Weight	138.23 g/mol	[3]
Appearance	Light yellow liquid	[4]
Odor	Stench	[3][4]
Density	1.020 g/cm ³	[3]
Boiling Point	207 - 208 °C	[5]
Flash Point	83.33 °C (182 °F)	[6]
Vapor Density	4.77 (Air = 1.0)	[3]

Table 2: GHS Hazard Classification for 2,5-Dimethylthiophenol

Hazard Class	Category	Hazard Statement	Reference(s)
Flammable Liquids	4	H227: Combustible liquid	[4]
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[3][4][5]
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation	[3][4][5]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	[3][4][5]

Toxicological Profile

The toxicological properties of 2,5-Dimethylthiophenol have not been thoroughly investigated.

[5] The available safety data sheets consistently state that there is no quantitative data for

acute oral, dermal, or inhalation toxicity (LD50/LC50).[3][5] Similarly, there is a lack of specific studies on its mutagenic, carcinogenic, or reproductive toxicity.[3][5]

Acute Toxicity

No data is available for the acute oral, dermal, or inhalation toxicity of 2,5-Dimethylthiophenol.[3][5]

Skin and Eye Irritation

2,5-Dimethylthiophenol is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[3][4][5]

Respiratory Irritation

The compound is also classified as causing respiratory irritation (STOT SE 3).[3][4][5]

Sensitization

No data is available to assess the potential for skin or respiratory sensitization.[3]

Germ Cell Mutagenicity

There is no available data on the mutagenic potential of 2,5-Dimethylthiophenol.[3][5]

Carcinogenicity

No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[5]

Reproductive Toxicity

There is no available data on the reproductive toxicity of 2,5-Dimethylthiophenol.[3][5]

Symptoms of Overexposure

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4][7]

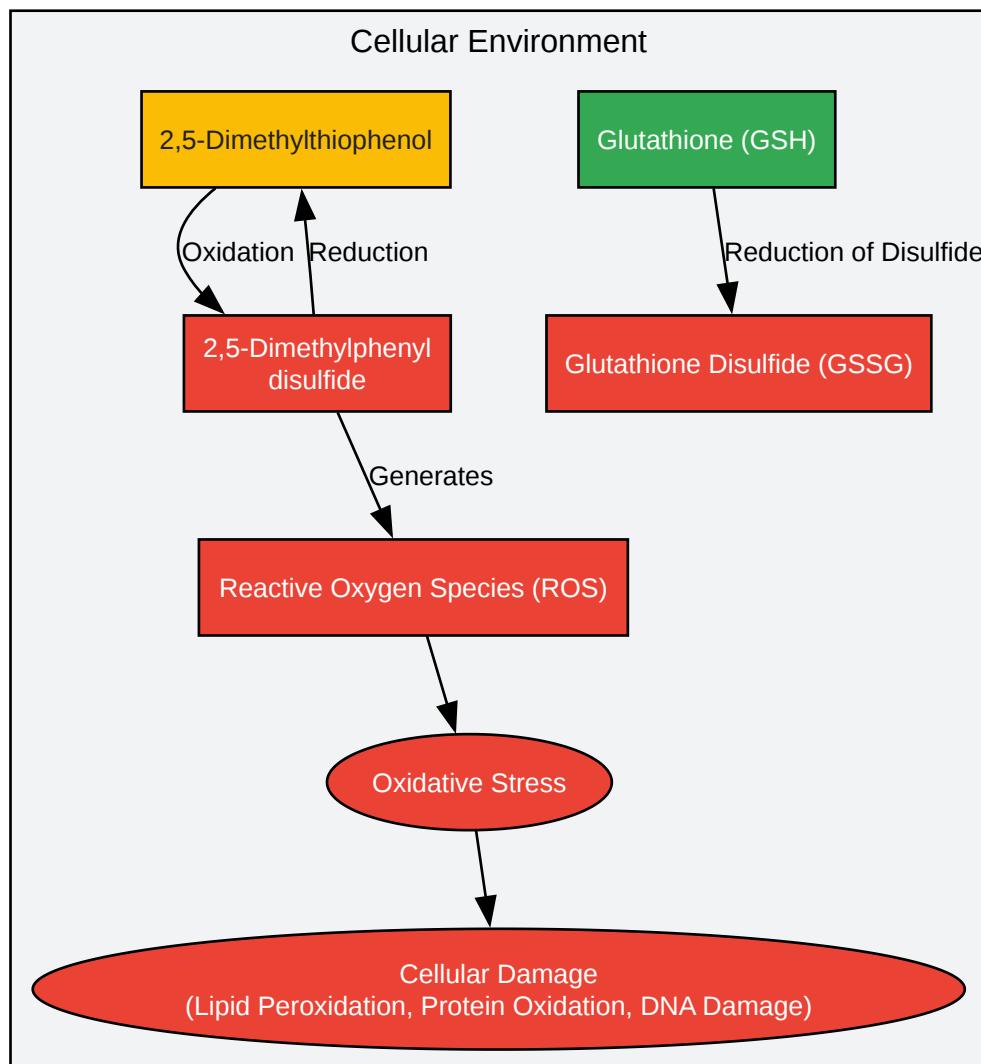
Potential Mechanisms of Toxicity and Signaling Pathways

While specific mechanistic studies on 2,5-Dimethylthiophenol are lacking, the toxicity of related thiophenols suggests potential pathways. Thiophenols can induce oxidative stress in biological systems.

A plausible mechanism involves the redox cycling of the thiol group. The thiophenol can be oxidized to a disulfide, which can then be reduced back to the thiol by intracellular reducing agents like glutathione. This cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. ROS can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and toxicity.

In human red blood cells, thiophenol has been shown to cause the conversion of oxyhemoglobin to methemoglobin, an indicator of oxidative stress. This process was also linked to the inhibition of key metabolic pathways like glycolysis and the hexose monophosphate shunt at higher concentrations.

Potential Oxidative Stress Pathway of 2,5-Dimethylthiophenol

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Caption: Potential oxidative stress pathway for 2,5-Dimethylthiophenol.

Recommended Experimental Protocols for Toxicity Assessment

Due to the lack of publicly available toxicity data, a comprehensive assessment would require conducting a battery of standardized tests. The following are detailed methodologies for key experiments.

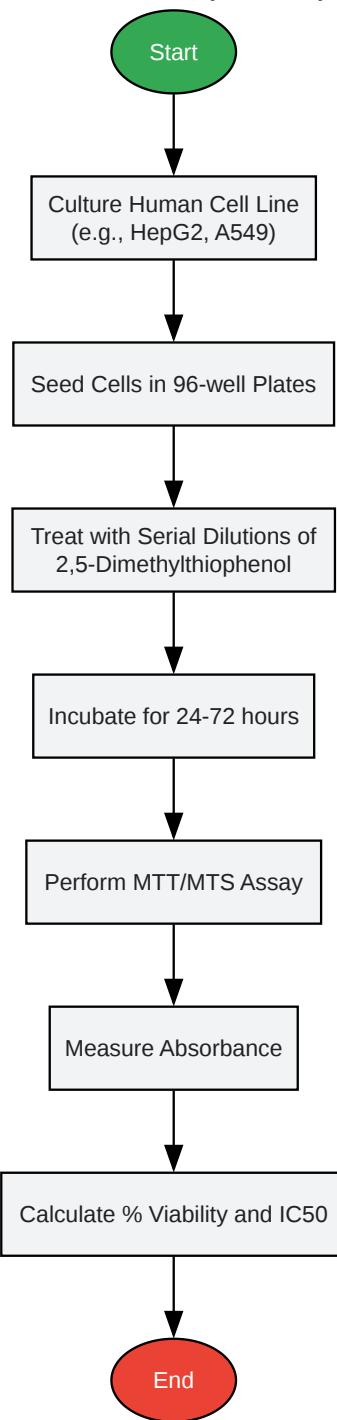
In Vitro Cytotoxicity Assay

Objective: To determine the concentration of 2,5-Dimethylthiophenol that causes a 50% reduction in cell viability (IC50).

Methodology:

- **Cell Culture:** Human cell lines, such as HepG2 (liver carcinoma) or A549 (lung carcinoma), are cultured in appropriate media and conditions.
- **Exposure:** Cells are seeded in 96-well plates and, after attachment, are treated with a range of concentrations of 2,5-Dimethylthiophenol for 24 to 72 hours.
- **Viability Assessment:** Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is measured using a microplate reader.
- **Data Analysis:** The absorbance values are converted to percentage viability relative to a vehicle control. The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro Cytotoxicity Assay

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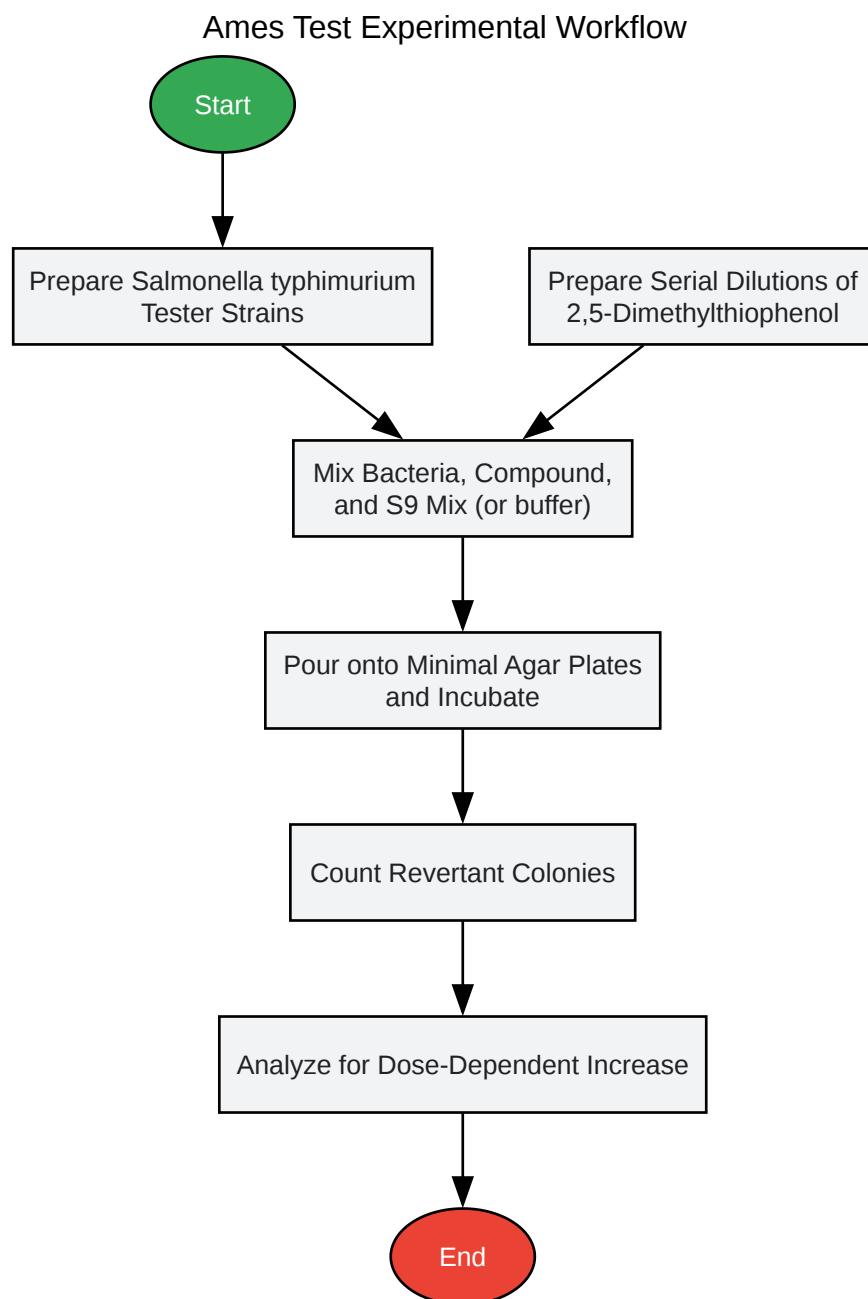
Caption: Workflow for a typical in vitro cytotoxicity assay.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of 2,5-Dimethylthiophenol by its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.

Methodology (based on OECD Guideline 471):

- Strains: A set of at least five tester strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* (e.g., WP2 uvrA) should be used.
- Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 mix from induced rat liver) to detect potential metabolites that may be mutagenic.
- Exposure: The tester strains are exposed to various concentrations of 2,5-Dimethylthiophenol in the presence of a minimal amount of histidine.
- Plating: The treated bacterial cultures are plated on minimal agar plates.
- Incubation: Plates are incubated for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration and compared to a negative (vehicle) control.
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background, in one or more strains.



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Caption: Simplified workflow for the Ames test.

Handling and Safety Precautions

Given its hazard profile, strict safety measures should be implemented when handling 2,5-Dimethylthiophenol.

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Chemical safety goggles are required.[3]
 - Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat should be worn.[3]
 - Respiratory Protection: If working outside a fume hood or with potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]
- First Aid Measures:
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][4]
 - Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[3][4]
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3][4]
 - Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.[3][4]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[3][5]
- Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3][5]
- Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and sulfur oxides.[3][5]

Ecotoxicity

Based on available data, 2,5-Dimethylthiophenol does not meet the criteria for classification as an environmental hazard.^[3] However, this is based on a lack of data rather than conclusive evidence of non-toxicity. Thiophenols are generally considered harmful to aquatic life. Therefore, release into the environment should be avoided.

Conclusion

2,5-Dimethylthiophenol is a combustible liquid that is a known skin, eye, and respiratory irritant. There is a significant lack of quantitative toxicological data for this compound, including acute toxicity, mutagenicity, carcinogenicity, and reproductive toxicity. Based on the toxicological profiles of related thiophenols, there is a potential for toxicity mediated by oxidative stress. Further experimental investigation using standardized protocols, such as those outlined in this guide, is necessary to fully characterize its toxicological profile and establish safe exposure limits. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing stringent safety protocols to minimize exposure.

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